molecular formula C21H23N5O2 B2534696 N-(3-cyclopropyl-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)pivalamide CAS No. 1207019-49-5

N-(3-cyclopropyl-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)pivalamide

Cat. No. B2534696
CAS RN: 1207019-49-5
M. Wt: 377.448
InChI Key: RJZJXTUOUBGVQA-UHFFFAOYSA-N
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Description

N-(3-cyclopropyl-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)pivalamide is a useful research compound. Its molecular formula is C21H23N5O2 and its molecular weight is 377.448. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Several studies have investigated the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, which have shown promise as anticancer agents. Rahmouni et al. (2016) synthesized a series of compounds, including derivatives similar to the specified chemical, which were screened for cytotoxic activities against cancer cell lines, including HCT-116 and MCF-7. The compounds exhibited significant anticancer activity, with structure-activity relationships suggesting the potential for further exploration in cancer treatment (Rahmouni et al., 2016).

Alam et al. (2018) designed and synthesized pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives, evaluating their in vitro cytotoxicity against several human cancer cell lines. Some of these derivatives demonstrated moderate to good cytotoxicity, highlighting their potential as anticancer agents (Alam et al., 2018).

Anti-Inflammatory and Analgesic Properties

FPP028, a derivative within the pyrazolo[1,5-a]pyrimidine class, has shown marked anti-inflammatory and analgesic properties. This highlights the potential use of N-(3-cyclopropyl-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)pivalamide derivatives in the development of new anti-inflammatory and analgesic drugs (Perretti et al., 1987).

Antimicrobial Activity

The antimicrobial properties of pyrazolopyrimidine derivatives have also been investigated, with some compounds showing significant activity against various bacterial and fungal strains. This suggests the potential for these derivatives in the development of new antimicrobial agents. Bondock et al. (2008) synthesized new heterocycles incorporating the antipyrine moiety, evaluating them as antimicrobial agents. The synthesized compounds demonstrated significant antimicrobial activity, providing a basis for further exploration in this area (Bondock et al., 2008).

properties

IUPAC Name

N-[5-cyclopropyl-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-21(2,3)19(28)23-17-11-16(14-9-10-14)25-26(17)20-22-15(12-18(27)24-20)13-7-5-4-6-8-13/h4-8,11-12,14H,9-10H2,1-3H3,(H,23,28)(H,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZJXTUOUBGVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC(=NN1C2=NC(=CC(=O)N2)C3=CC=CC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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